Amyloid b-Protein (1-24) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Amyloid β-Protein (1-24) Trifluoroacetate, also known as Aβ(1-24) TFA, is a peptide fragment derived from the amyloid precursor protein (APP). The primary targets of this compound are the amyloid plaques found in the postmortem cerebral cortex of patients with Alzheimer’s disease . These plaques are aggregates of Aβ42, a neurotoxic 42-amino acid protein fragment .

Mode of Action

The compound interacts with its targets by contributing to the aggregation of Aβ42, resulting in the formation of neurotoxic fibrils or globular oligomers . This aggregation process is a key factor in the pathogenesis of Alzheimer’s disease.

Biochemical Pathways

The affected biochemical pathways involve the aggregation of Aβ42 and the subsequent formation of amyloid plaques . These plaques disrupt cellular processes, leading to neurodegeneration. The compound also modulates the expression of Bcl-2 and Bax in human neurons , which are proteins involved in the regulation of apoptosis, or programmed cell death.

Pharmacokinetics

, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of Amyloid β-Protein (1-24) Trifluoroacetate leads to the formation of amyloid plaques, which are associated with neuronal death . This contributes to the cognitive decline observed in Alzheimer’s disease . Additionally, the compound’s modulation of Bcl-2 and Bax expression can influence neuronal survival and death .

Action Environment

The action of Amyloid β-Protein (1-24) Trifluoroacetate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action, efficacy, and stability may be affected by the hydration status of the body.

Safety and Hazards

The specific safety and hazards associated with Amyloid b-Protein (1-24) Trifluoroacetate are not detailed in the available resources.

Zukünftige Richtungen

The study of Amyloid proteins, including Amyloid b-Protein (1-24) Trifluoroacetate, continues to be a significant area of research, particularly in relation to neurodegenerative diseases like Alzheimer’s. Future research will likely continue to explore the mechanisms of Amyloid protein aggregation and its role in disease progression, as well as potential therapeutic interventions .

Eigenschaften

IUPAC Name |

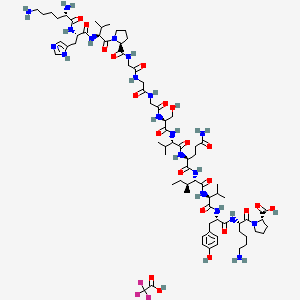

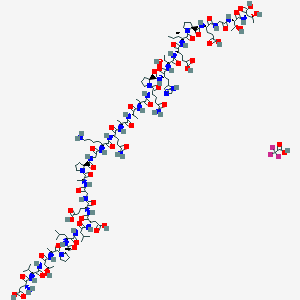

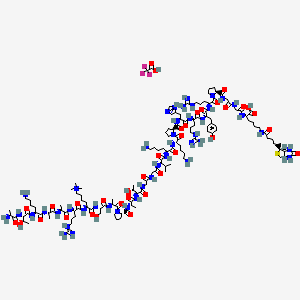

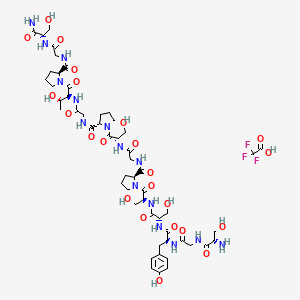

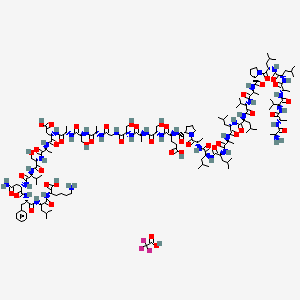

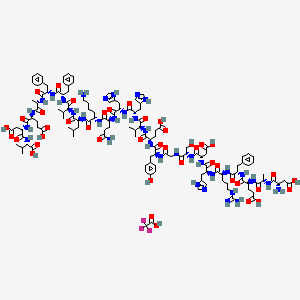

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H183N35O40.C2HF3O2/c1-64(2)45-85(125(200)164-105(66(5)6)127(202)160-89(48-72-27-18-13-19-28-72)120(195)155-87(46-70-23-14-11-15-24-70)117(192)145-69(10)108(183)148-83(37-41-99(172)173)115(190)158-94(55-103(180)181)126(201)165-106(67(7)8)129(204)205)153-111(186)79(29-20-21-43-131)149-113(188)81(35-39-96(133)168)151-121(196)90(50-74-56-136-61-141-74)157-123(198)92(52-76-58-138-63-143-76)161-128(203)104(65(3)4)163-116(191)84(38-42-100(174)175)152-118(193)86(49-73-31-33-77(167)34-32-73)146-97(169)59-140-110(185)95(60-166)162-124(199)93(54-102(178)179)159-122(197)91(51-75-57-137-62-142-75)156-112(187)80(30-22-44-139-130(134)135)150-119(194)88(47-71-25-16-12-17-26-71)154-114(189)82(36-40-98(170)171)147-107(182)68(9)144-109(184)78(132)53-101(176)177;3-2(4,5)1(6)7/h11-19,23-28,31-34,56-58,61-69,78-95,104-106,166-167H,20-22,29-30,35-55,59-60,131-132H2,1-10H3,(H2,133,168)(H,136,141)(H,137,142)(H,138,143)(H,140,185)(H,144,184)(H,145,192)(H,146,169)(H,147,182)(H,148,183)(H,149,188)(H,150,194)(H,151,196)(H,152,193)(H,153,186)(H,154,189)(H,155,195)(H,156,187)(H,157,198)(H,158,190)(H,159,197)(H,160,202)(H,161,203)(H,162,199)(H,163,191)(H,164,200)(H,165,201)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,204,205)(H4,134,135,139);(H,6,7)/t68-,69-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSMGZSYCCGPRW-DPTLEDCXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H184F3N35O42 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2990.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH.TFA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.